molecular formula C14H13N5O2S B2685045 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1203139-73-4

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2685045
CAS No.: 1203139-73-4
M. Wt: 315.35
InChI Key: RXMCQOYQRFNWRM-UHFFFAOYSA-N
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Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a thiazole ring, an oxadiazole ring, and a carboxamide group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is usually formed by the condensation of α-haloketones with thioamides.

    Coupling Reactions: The oxadiazole and thiazole intermediates are then coupled using suitable reagents and conditions to form the desired compound. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biology: In biological research, this compound can be used as a probe to study various biochemical pathways and molecular interactions.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide
  • N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxylate
  • N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

2-anilino-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-18-19-12(21-9)7-15-13(20)11-8-22-14(17-11)16-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMCQOYQRFNWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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